Malyl-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

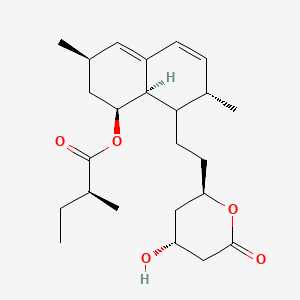

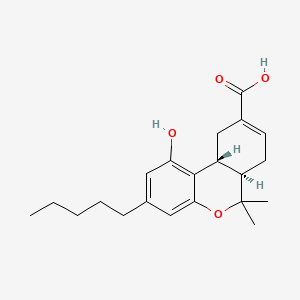

Malyl-CoA, also known as malyl-coenzyme A or L-malyl-CoA, belongs to the class of organic compounds known as (r)-3-hydroxyacyl coas. These are organic compounds containing a (R)-3-hydroxyl acylated coenzyme A derivative. Thus, malyl-CoA is considered to be a fatty ester lipid molecule. Malyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Malyl-CoA has been primarily detected in urine. Within the cell, malyl-CoA is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Coenzyme A Biosynthesis in Plants

Coenzyme A (CoA), essential for various synthetic and degradative reactions, is synthesized from pantothenate in a five-step process. The biosynthesis in plants, particularly in Arabidopsis thaliana, involves a series of enzymes: pantothenate kinase (AtCoaA), 4′-phosphopantothenoylcysteine synthetase (AtCoaB), 4′-phosphopantothenoylcysteine decarboxylase (AtCoaC), 4′-phosphopantetheine adenylyltransferase (AtCoaD), and dephospho-coenzyme A kinase (AtCoaE). These enzymes, working in concert, effectively reconstitute the pathway from pantothenate to CoA in vitro, highlighting the critical role of CoA in plant metabolism (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003).

Conformational Changes in Malyl-CoA Lyase

Malyl-coenzyme A lyase (MCL), a carbon-carbon bond lyase, undergoes significant conformational changes upon substrate binding. This enzyme, crucial in multiple carbon metabolic pathways, has been studied in the thermophilic bacterium Roseiflexus castenholzii. The crystal structures of MCL in apo- and oxalate-bound forms offer insights into the enzyme's reaction mechanism and multifunctionality across different carbon metabolic pathways, revealing the importance of MCL's conformational flexibility (Tang et al., 2019).

Enhancing Intracellular Availability of Malonyl-CoA

A study focusing on Escherichia coli demonstrated the use of genome-scale metabolic network modeling to increase intracellular malonyl-CoA levels, a crucial precursor for biosynthesizing various compounds like polyketides and flavonoids. This approach involved genetic interventions to direct carbon flux towards malonyl-CoA, resulting in enhanced production of plant-specific secondary metabolites. This research highlights the potential of manipulating metabolic pathways for improved biosynthesis of valuable compounds (Xu et al., 2011).

Signalling Functions of Coenzyme A and Derivatives

CoA and its thioester derivatives, including malonyl-CoA, play a significant role in regulating cellular metabolism. This review summarizes the knowledge on the extracellular and intracellular signaling functions of CoA/CoA thioesters, pointing to their crucial roles in metabolic regulation and potential future research directions (Davaapil, Tsuchiya, & Gout, 2014).

Role in Fatty Acid Metabolism

Acetyl-coenzyme A carboxylases (ACCs) play a vital role in fatty acid metabolism, catalyzing the formation of malonyl-CoA. ACCs are targets for drug development against obesity and diabetes, and their study provides insights into the biochemical mechanisms of fatty acid synthesis and potential therapeutic interventions (Tong, 2005).

Eigenschaften

CAS-Nummer |

2043-93-8 |

|---|---|

Produktname |

Malyl-coenzyme A |

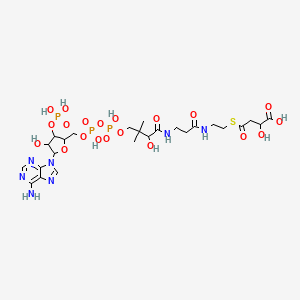

Molekularformel |

C25H40N7O20P3S |

Molekulargewicht |

883.6 g/mol |

IUPAC-Name |

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43) |

InChI-Schlüssel |

HJQWLHMLMCDAEL-NALABAGVSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, malyl- malyl-CoA malyl-coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.